Chemical properties and synthesis of p-Aminophenylmercuric acetate
Chemical properties and synthesis of p-Aminophenylmercuric acetate
An In-depth Technical Guide to p-Aminophenylmercuric Acetate (B1210297): Chemical Properties, Synthesis, and Applications
Introduction
p-Aminophenylmercuric acetate (APMA) is an organomercurial compound widely utilized in biochemical and cellular research.[1][2] Its primary application lies in its ability to activate latent matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to APMA for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
p-Aminophenylmercuric acetate is a white to off-white or beige crystalline powder, sometimes with a faint yellow cast.[1][4][5] It is stable under recommended storage conditions, typically at room temperature or between 15°C and 30°C, for at least three years.[5][6][7] However, reconstituted solutions should be refrigerated at 4°C and are stable for up to one month.[8][9] Due to its mercury content, APMA is highly toxic and should be handled with extreme caution, following all relevant safety protocols.[1][2] It is classified as very toxic by inhalation, in contact with skin, and if swallowed, with a danger of cumulative effects.[10][11]
Table 1: Chemical and Physical Properties of p-Aminophenylmercuric Acetate
| Property | Value | References |
| IUPAC Name | acetyloxy(4-aminophenyl)mercury | [1] |
| Synonyms | 4-(Acetoxymercurio)aniline, APMA | [1][5] |
| CAS Number | 6283-24-5 | [1][5] |
| Molecular Formula | C₈H₉HgNO₂ | [1][5][12] |
| Molecular Weight | 351.75 g/mol | [4][12][13] |
| Appearance | Off-white to beige crystalline powder | [1][4] |
| Melting Point | 163-165 °C | [1][4][5][10] |
| Solubility in Water | ~5 mM | [1][5] |
| Solubility in DMSO | ≥ 10 mg/mL | [1][5][12] |
| Solubility in Acetic Acid (100%) | 50 mg/mL (clear, light yellow solution) | [1][5] |
| Solubility in NaOH (0.1 M) | 10 mg/mL | [12] |
| Purity | ≥90% (HPLC or titration) | [12] |
Synthesis of p-Aminophenylmercuric Acetate
The synthesis of p-Aminophenylmercuric acetate is achieved through the electrophilic aromatic substitution reaction of p-aminophenol with mercuric acetate in an acidic medium, typically glacial acetic acid.[2] The reaction proceeds with a 1:1 stoichiometric ratio.[2]
Experimental Protocol: Synthesis
Materials:
-
p-Aminophenol
-
Mercuric acetate
-
Glacial acetic acid
-
Cold acetic acid (for washing)
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve 1 molar equivalent of p-aminophenol in glacial acetic acid.[2]
-
Reaction: While stirring continuously, gradually add 1 molar equivalent of mercuric acetate to the solution.[2]
-
Heating: Maintain the reaction mixture at a temperature of 60–70°C for 4–6 hours. It is important to monitor the pH to ensure it remains acidic (pH 3–4).[2]
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. This will cause the crude p-Aminophenylmercuric acetate to precipitate out of the solution.[2]
-
Filtration and Washing: Filter the precipitate from the solution. Wash the collected solid with cold acetic acid to remove any unreacted reagents.[2]
-
Purification: For higher purity, the product can be recrystallized from hot dilute acetic acid and then dried in the air.[4][14]
Caption: Synthesis workflow for p-Aminophenylmercuric acetate.
Biological Activity and Experimental Applications
The most prominent biological application of APMA is the activation of latent matrix metalloproteinases (MMPs).[2][3] Pro-MMPs (the inactive zymogens) maintain their latency through a "cysteine switch" mechanism, where a cysteine residue in the propeptide domain coordinates with the catalytic zinc ion, blocking the active site.[2] APMA disrupts this interaction by binding to the sulfhydryl group of the cysteine residue, which leads to a conformational change and subsequent autolytic cleavage of the propeptide, resulting in the active enzyme.[2][15]
Experimental Protocol: In Vitro Activation of Matrix Metalloproteinases
This protocol is a general guideline for the activation of pro-MMPs using APMA. Optimal concentrations and incubation times may vary depending on the specific MMP and experimental conditions.
Materials:
-
Purified pro-MMP solution
-
p-Aminophenylmercuric acetate (APMA)
-
Assay buffer (e.g., Tris-based buffer with CaCl₂)
-
DMSO or 0.1 M NaOH for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of APMA (e.g., 10 mM) in a suitable solvent like 0.1 M NaOH or DMSO.[5][12] Solutions should be prepared fresh before use.[5]
-
Incubation: Incubate the purified pro-MMP with APMA at a final concentration typically ranging from 0.5 mM to 2 mM.[2][5]
-
Reaction Conditions: The incubation is generally carried out at 37°C for a period of 1 to 16 hours.[2][5]
-
Monitoring Activation: The activation of the MMP can be monitored by techniques such as SDS-PAGE (observing a decrease in molecular weight as the pro-domain is cleaved) or by using a specific fluorogenic MMP substrate to measure enzymatic activity.
-
Removal of APMA (Optional): After activation, excess APMA can be removed by buffer exchange if it interferes with downstream applications.[2]
Caption: APMA activates MMPs via the "cysteine switch" mechanism.
References
- 1. 4-Aminophenylmercuric acetate - Wikipedia [en.wikipedia.org]
- 2. p-Aminophenylmercuric acetate | RUO | Thiol-Reactive Reagent [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-AMINOPHENYLMERCURIC ACETATE | 6283-24-5 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bmrservice.com [bmrservice.com]
- 8. ≥90% (HPLC), MMP activator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. ≥90% (HPLC), MMP activator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. p -Aminophenylmercuric Acetate [sigmaaldrich.com]
- 13. biocompare.com [biocompare.com]
- 14. P-AMINOPHENYLMERCURIC ACETATE | 6283-24-5 [chemicalbook.com]
- 15. merckmillipore.com [merckmillipore.com]
